2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline
Description
Properties
CAS No. |
88571-61-3 |
|---|---|
Molecular Formula |
C13H11BrClNO |
Molecular Weight |
312.59 g/mol |
IUPAC Name |
2-[bromo(chloro)methyl]-4-methyl-2,3-dihydrofuro[3,2-c]quinoline |
InChI |
InChI=1S/C13H11BrClNO/c1-7-9-6-11(13(14)15)17-12(9)8-4-2-3-5-10(8)16-7/h2-5,11,13H,6H2,1H3 |
InChI Key |
NHTDFFWWNJYIOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1CC(O3)C(Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate aniline derivatives with ynones, followed by halogenation reactions to introduce the bromochloromethyl group . The reaction conditions often involve the use of catalysts such as Cp2ZrCl2 and I2, and the reactions are carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromochloromethyl group can participate in nucleophilic substitution reactions, where the bromine or chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinoline ring or the substituents.
Cyclization and Condensation: The furoquinoline structure allows for further cyclization and condensation reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide for bromination), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation but often involve mild temperatures and the use of solvents like dimethylformamide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted quinoline derivatives, while oxidation reactions can produce quinoline N-oxides .
Scientific Research Applications
2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antimicrobial, antiviral, and anticancer properties.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biological targets.
Industrial Applications: The compound’s reactivity and stability make it useful in the synthesis of other complex organic molecules, which can be applied in materials science and chemical engineering.
Mechanism of Action
The mechanism of action of 2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromochloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The quinoline core can also intercalate with DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Furoquinoline Cores
2.1.1. 8-Chloro-Substituted Furo[3,2-c]chromen-2-ones
- Structure: These compounds replace the quinoline moiety with a chromenone system (furo[3,2-c]chromen-2-one). For example, 8-chloro-3-(2-methoxyphenyl)-2-methyl-furo[3,2-c]chromen-2-one (5b) features a lactone ring fused to chromenone .
- Synthesis: Prepared via microwave-assisted aromatization of 2-methylene-2,3-dihydrofurochromenones under acidic conditions. Notably, the C-3 substituent prevents tautomerization, stabilizing the dihydrofuran ring .
- Key Differences: Unlike the target compound, these lack the quinoline nitrogen, reducing basicity and altering electronic properties. Their stability under acidic conditions contrasts with the target compound’s reactivity toward nucleophiles .
2.1.2. Hexahydrobenzo[f]furo[3,2-c]quinolines
- Structure: Derivatives like 4-(4-bromophenyl)-2,3,3a,4,5,11c-hexahydrobenzo[f]furo[3,2-c]quinoline incorporate a benzene ring fused to the furoquinoline system, creating a polycyclic framework .
- Synthesis : Formed via iodine-catalyzed reactions of aldehydes, amines, and dihydrofuran in THF .
- Applications : These compounds exhibit anti-inflammatory and psychotropic activities, unlike the target compound, which is primarily a synthetic intermediate .
Heteroatom-Substituted Analogues
2.2.1. Thieno[3,2-c]quinolines
- Structure: Replace the furan oxygen with sulfur (thiophene ring). For example, 6,8-diarylthieno[3,2-c]quinoline-2-carboxylates have sulfur at the fused ring position .
- Synthesis : Synthesized via Suzuki-Miyaura cross-coupling or Rh(III)-catalyzed dimerization .
- Bioactivity : Exhibit antibacterial, anticancer, and protein kinase inhibition properties, highlighting the impact of sulfur on biological activity compared to the oxygen-containing target compound .
2.2.2. Pyrrolo[3,2-c]quinolines
- Structure: Feature a nitrogen atom in the fused ring (pyrrole instead of furan). Example: 1-(2-methyl-4-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline .
- Synthesis: Derived from cyclization of 3-aminocoumarins or Pd-catalyzed cross-coupling reactions .
- Properties : Increased basicity due to the nitrogen atom, influencing solubility and receptor-binding interactions .
Functional Group Variations
2.3.1. 2-Aroyl-4-methyl-furo[3,2-c]quinolines
- Structure: Substituents like p-methoxybenzoyl at position 2 (e.g., 2-(p-methoxybenzoyl)-4,6-dimethyl-3-phenyl-furo[3,2-c]quinoline) .
- Bioactivity : Demonstrated potent anti-inflammatory activity (63% inhibition), surpassing phenylbutazone. This contrasts with the target compound’s role as a precursor .
2.3.2. 3-Bromoquinoline-2,4(1H,3H)-diones
- Structure: Bromine at position 3 of the quinoline-dione system (e.g., 3-bromo-3-butylquinoline-2,4(1H,3H)-dione) .
- Synthesis: Bromination of 4-hydroxy-2(1H)-quinolones in acetic acid .
- Reactivity : The bromine atom facilitates cross-coupling reactions, similar to the bromochloromethyl group in the target compound .
Comparative Data Tables
Key Research Findings
- Reactivity: The bromochloromethyl group in the target compound enables diverse nucleophilic substitutions (e.g., with alcohols, amines), a feature less pronounced in chloro- or bromo-only analogues .
- Stability : Furo[3,2-c]chromen-2-ones resist aromatization under acidic conditions, unlike the target compound, which readily undergoes derivatization .
Biological Activity
2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline is a synthetic compound belonging to the class of quinoline derivatives. Quinoline and its derivatives have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by case studies and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C13H11BrClN
- Molecular Weight : 304.59 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study focusing on various substituted quinolines found that certain compounds demonstrated potent activity against Mycobacterium tuberculosis and other mycobacterial species. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the quinoline ring could enhance antimicrobial efficacy .
Table 1: Antimicrobial Activity of Quinoline Derivatives
Anticancer Activity
Quinoline derivatives have also been investigated for their anticancer properties. A study highlighted the potential of various substituted quinolines in inhibiting cancer cell proliferation in vitro. The findings suggested that the incorporation of halogen atoms (such as bromine and chlorine) in the molecular structure could enhance cytotoxicity against cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a recent study evaluating the cytotoxic effects of brominated quinoline derivatives, it was found that the compound exhibited significant inhibitory effects on the growth of human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's mechanism of action was attributed to the induction of apoptosis through mitochondrial pathways .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Quinoline derivatives often act as enzyme inhibitors, impacting pathways involved in cell proliferation and survival.
- DNA Intercalation : The planar structure allows for intercalation into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that quinoline compounds can induce oxidative stress in cells, leading to cell death.
Safety and Toxicity
While exploring the biological activities, it is crucial to consider the safety profile of these compounds. Preliminary toxicity studies suggest that while some derivatives exhibit potent biological activity, they may also present cytotoxic effects on normal cells at higher concentrations. Further studies are needed to establish safe dosage levels for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
